![molecular formula C26H22ClN3 B2885659 1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-82-5](/img/structure/B2885659.png)
1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the compound’s reactivity. It may include the types of reactions the compound undergoes, its reactivity with various reagents, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties .科学的研究の応用
Synthesis and Molecular Structures
A study highlights the synthesis and molecular structures of related pyrazolo[3,4-b]quinoline derivatives, revealing their potential for antimicrobial and antiviral activities. These compounds were synthesized through reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, demonstrating a wide range of biological activities due to their structural features (Kumara et al., 2016).
Anticancer Applications
Another study on the synthesis, crystal structure, and biological activity of novel isoxazolequinoxaline derivatives illustrates their potential as anti-cancer drugs. This research not only provided insights into the compound's structure via X-ray diffraction but also highlighted its promising anti-cancer activity through molecular docking studies (Abad et al., 2021).
Optical and Photovoltaic Properties
Research into the optical and photovoltaic properties of pyrazoloquinoline derivatives reveals their suitability as materials for light-emitting devices and photodiodes. These studies focus on their efficient fluorescence quenching mechanisms, structural and optical properties, and potential for organic-inorganic photodiode fabrication (Mu et al., 2010), (Zeyada et al., 2016).
Corrosion Inhibition
Investigations on quinoxaline derivatives as corrosion inhibitors for mild steel in acidic mediums present another application domain. These studies demonstrate the compounds' effectiveness in corrosion protection, attributing their efficiency to the molecular structure and electronic properties of the derivatives (Saraswat & Yadav, 2020).
Synthesis and Antimicrobial Activity
Further research elaborates on the synthesis of novel pyrazolo[3,4-b]quinoline derivatives and their significant antimicrobial properties. These studies emphasize the role of structural modifications in enhancing biological activity, offering a promising avenue for developing new antimicrobial agents (El-Sayed & Aboul‐Enein, 2001).
作用機序
Target of Action
It is known that quinolone derivatives, which this compound is a part of, are synthetic antibacterial substances that prevent bacteria from producing the dna gyrase and topoisomerase enzymes . These enzymes are crucial for bacterial DNA replication, repair, recombination, and transcription .
Mode of Action
Quinolones, a class of compounds to which this molecule belongs, work by forming ternary enzyme-dna complexes, which limit bacterial dna repair and rna transcription . This interaction with the bacterial DNA gyrase and topoisomerase enzymes inhibits the bacteria’s ability to replicate and survive .
Biochemical Pathways
It can be inferred from the mode of action that this compound likely affects the dna replication and transcription pathways in bacteria, leading to their death .
Result of Action
Based on the mode of action, it can be inferred that this compound likely leads to the death of bacteria by inhibiting their dna replication and transcription processes .
Safety and Hazards
特性
IUPAC Name |
1-(4-tert-butylphenyl)-7-chloro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3/c1-26(2,3)18-9-12-20(13-10-18)30-25-21-14-11-19(27)15-23(21)28-16-22(25)24(29-30)17-7-5-4-6-8-17/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUTYCDQAKKVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2885577.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2885579.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885582.png)
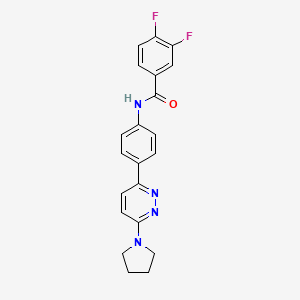

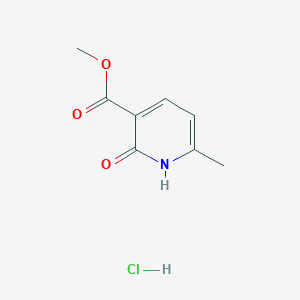

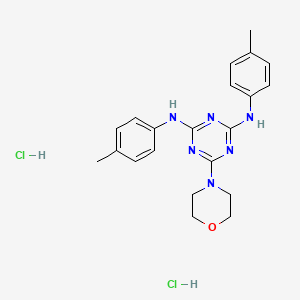
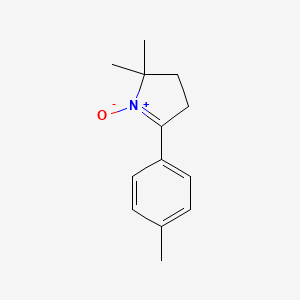
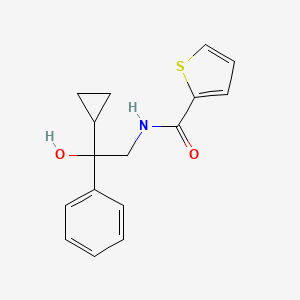
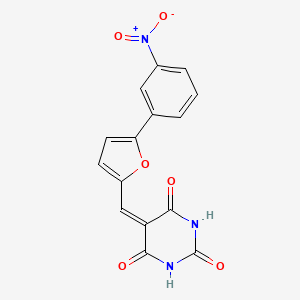
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2885598.png)